Lorcaserin

Description

Historical Context of Serotonergic Agents in Metabolic Research

The history of investigating serotonergic agents for metabolic control dates back several decades. Early pharmacological interventions for obesity often targeted monoamine systems, including the serotonergic pathway. Drugs like fenfluramine (B1217885) and dexfenfluramine (B1670338), introduced in the mid-20th century, aimed to reduce appetite by increasing serotonin (B10506) levels in the brain lipid.orgtaylorandfrancis.com. These agents primarily acted by stimulating serotonin release and inhibiting its reuptake, leading to enhanced serotonergic transmission in brain regions associated with feeding behavior, such as the hypothalamus taylorandfrancis.comdrugbank.com.

Fenfluramine and dexfenfluramine were utilized for weight management and showed efficacy in reducing food intake and promoting satiety nih.govresearchgate.net. However, their use was eventually associated with serious cardiovascular side effects, specifically cardiac valvulopathy and pulmonary hypertension, attributed to their non-selective activation of certain serotonin receptor subtypes, particularly the 5-HT2B receptor located on heart valves lipid.orggwu.edu. This led to their withdrawal from the market in the late 1990s, highlighting the critical need for more selective serotonergic agents with improved safety profiles for metabolic indications lipid.orggwu.edu.

Evolution of Selective Serotonin Receptor Agonists

The challenges encountered with earlier serotonergic agents spurred research into developing compounds that could selectively target specific serotonin receptor subtypes involved in appetite regulation while avoiding those linked to adverse effects. The serotonin receptor family is diverse, comprising numerous subtypes (5-HT1 to 5-HT7, with further subdivisions) nih.govwikipedia.org. Academic research focused on identifying the specific receptors mediating the desired effects on appetite and metabolism.

Studies pointed towards the 5-HT2C receptor as a particularly promising target for appetite suppression researchgate.netnih.gov. This receptor is predominantly expressed in the central nervous system, including the hypothalamus, a key area regulating appetite and metabolism wikipedia.orgwvu.edudrugbank.com. Activation of 5-HT2C receptors in the hypothalamus is hypothesized to stimulate pro-opiomelanocortin (POMC) neurons, leading to the release of alpha-melanocyte-stimulating hormone (alpha-MSH), which in turn acts on melanocortin-4 receptors to reduce food intake and promote satiety wikipedia.orgwvu.edudrugbank.comnih.gov.

This understanding drove the development of selective 5-HT2C receptor agonists, aiming to replicate the appetite-suppressing effects of earlier serotonergic drugs without the off-target activation of receptors like 5-HT2B that led to cardiovascular complications nih.govtandfonline.com. The development of selective serotonin reuptake inhibitors (SSRIs) for psychiatric disorders also contributed to the understanding of serotonin transporter function and the potential for selective modulation of serotonergic pathways wikipedia.orgnih.govcambridge.org. While SSRIs primarily target the serotonin transporter (SERT) wikipedia.orgwikipedia.org, the research into receptor subtypes informed the strategies for developing agonists with high affinity and selectivity for the 5-HT2C receptor.

Overview of Lorcaserin's Development and Research Trajectory

This compound (formerly known as APD-356) emerged from this research trajectory as a highly selective agonist for the human 5-HT2C receptor drugbank.comnih.govnih.gov. Its development aimed to provide a pharmacological tool for weight management by specifically targeting the central serotonergic pathways involved in satiety wikipedia.orgwvu.edudrugbank.comnih.gov. Preclinical studies demonstrated that this compound could reduce body weight and food intake in animal models of obesity drugbank.comnih.gov.

The research trajectory of this compound included extensive clinical trial programs to evaluate its efficacy and safety in overweight and obese individuals. Large-scale Phase III clinical trials, such as the BLOOM (Behavioral Modification and this compound for Overweight and Obesity Management) and BLOSSOM (Behavioral Modification and this compound Second Study for Obesity Management) trials, investigated the impact of this compound, in conjunction with lifestyle modifications, on weight loss over periods of up to two years tandfonline.comoup.comeisai.com.

These studies enrolled thousands of participants with varying body mass indices (BMI), including those with weight-related comorbidities like type 2 diabetes wvu.eduoup.comoup.comnih.gov. The primary endpoints typically included the proportion of patients achieving a certain percentage of weight loss (e.g., ≥5% or ≥10%) and the mean change in body weight from baseline oup.comoup.com.

Research findings from these trials indicated that this compound treatment was associated with statistically significant weight loss compared to placebo oup.comoup.comnih.gov. For instance, in the BLOOM trial, a significantly higher proportion of patients receiving this compound achieved at least 5% and 10% weight loss compared to the placebo group oup.comnih.gov. The mean weight loss observed in this compound-treated patients was also significantly greater than in the placebo groups oup.comoup.comnih.gov.

Table 1 summarizes representative weight loss data from key clinical trials.

Table 1: Representative Weight Loss Findings from this compound Clinical Trials

| Study (Duration) | Treatment Group | Proportion Achieving ≥5% Weight Loss (%) | Proportion Achieving ≥10% Weight Loss (%) | Mean Weight Loss (%) | Mean Weight Loss (kg) |

| BLOOM (1 year) | This compound 10 mg BID | 47.5 nih.gov | 22.6 oup.comnih.gov | 5.8 oup.comnih.gov | 5.8 ± 0.2 nih.gov |

| BLOOM (1 year) | Placebo | 20.3 nih.gov | 7.7 oup.comnih.gov | 2.2 oup.comnih.gov | 2.2 ± 0.1 nih.gov |

| BLOSSOM (1 year) | This compound 10 mg BID | 47.2 oup.com | 22.6 oup.com | 5.8 oup.com | - |

| BLOSSOM (1 year) | This compound 10 mg QD | 40.2 oup.com | 17.4 oup.com | 4.7 oup.com | - |

| BLOSSOM (1 year) | Placebo | 25.0 oup.com | 9.7 oup.com | 2.8 oup.com | - |

| BLOOM-DM (1 year) | This compound 10 mg BID | 37.5 nih.gov | - | 4.7 nih.gov | 4.7 nih.gov |

| BLOOM-DM (1 year) | Placebo | 16.1 nih.gov | - | 1.6 nih.gov | 1.6 nih.gov |

Note: Data extracted from cited sources. Specific metrics and patient populations may vary slightly between studies.

Beyond weight loss, research also explored the effects of this compound on cardiometabolic parameters. Studies in patients with type 2 diabetes showed improvements in glycemic control, indicated by reductions in HbA1c and fasting glucose levels, in this compound-treated groups compared to placebo wvu.eduoup.comnih.gov. However, effects on other parameters like blood pressure and lipid profiles were not always statistically significant oup.comnih.gov.

The development and research into this compound contributed valuable data to the understanding of the 5-HT2C receptor's role in appetite regulation and provided insights into the potential of selective serotonergic modulation for metabolic disease.

Structure

3D Structure

Propriétés

IUPAC Name |

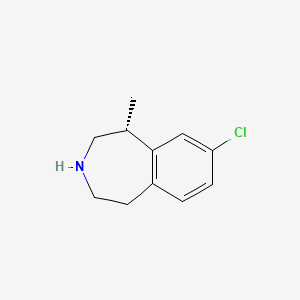

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTZERNUQAFMOF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048659 | |

| Record name | Lorcaserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water solubility is greater than 400 mg/mL., White to off-white powder; solubility in water <400 mg/mL /Lorcaserin hydrochloride hemihydrate// | |

| Record name | Lorcaserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcaserin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

616202-92-7 | |

| Record name | Lorcaserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616202-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorcaserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616202927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorcaserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lorcaserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 616202-92-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORCASERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637E494O0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lorcaserin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8128 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Pharmacological Mechanisms of Lorcaserin

Selective Serotonin (B10506) 2C Receptor Agonism

The primary mechanism of action of lorcaserin involves the direct activation of 5-HT2C receptors. These receptors are G protein-coupled receptors (GPCRs) that play a critical role in various physiological processes, including the regulation of mood, cognition, and particularly, appetite. frontiersin.orgbmbreports.org

Ligand Binding Kinetics and Receptor Affinity Profiling

This compound demonstrates high affinity for the human 5-HT2C receptor. Studies have reported Ki values in the low nanomolar range for both human and rat 5-HT2C receptors. For human 5-HT2C receptors, the Ki is approximately 15 ± 1 nM, while for rat receptors, it is around 29 ± 7 nM. researchgate.netpsu.edu This indicates a strong binding interaction with the target receptor.

This compound acts as a full agonist at the human 5-HT2C receptor in functional assays, such as the inositol (B14025) phosphate (B84403) accumulation assay. researchgate.netpsu.edu The potency for activating human 5-HT2C receptors is substantially higher compared to other 5-HT2 receptor subtypes. psu.edu

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of this compound at Human 5-HT2 Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Human 5-HT2C | 15 ± 1 researchgate.netpsu.edu | 9 psu.edu |

| Human 5-HT2A | 112 psu.edu | 168 psu.edu |

| Human 5-HT2B | 174 psu.edu | 943 psu.edu |

Note: Data are representative values reported in the literature.

Allosteric Modulation and Receptor Conformation Dynamics

While this compound is primarily understood as an orthosteric agonist binding to the main ligand-binding pocket of the 5-HT2C receptor, research into receptor conformation dynamics and allosteric modulation is ongoing for GPCRs, including serotonin receptors. Structural studies of the 5-HT2C receptor, including those in complex with ligands like this compound, have provided insights into the conformational changes associated with receptor activation. nih.gov The active state of the 5-HT2C receptor is stabilized by a hydrogen bond network in the intracellular loop 2 (ICL2) region, which favors the binding and activation of Gαq proteins. bmbreports.orgnih.gov

Some studies explore the potential for allosteric modulation of 5-HT2C receptors, where ligands bind to sites distinct from the orthosteric pocket to influence receptor function. mdpi.comnih.govresearchgate.net While some compounds have shown positive allosteric modulator activity at 5-HT2C receptors, this compound itself has not demonstrated such activity in tested models. researchgate.net

Functional Selectivity at 5-HT2C Receptors versus Other Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT1B)

A key characteristic of this compound is its notable selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B receptors. This selectivity is crucial because activation of 5-HT2A receptors has been linked to neuropsychiatric effects, while activation of 5-HT2B receptors has been associated with cardiovascular complications, such as valvular heart disease. researchgate.netnih.govelsevier.es

This compound demonstrates significantly higher functional selectivity for human 5-HT2C receptors compared to human 5-HT2A and 5-HT2B receptors. In functional assays measuring inositol phosphate accumulation, this compound showed approximately 18-fold selectivity over 5-HT2A and 104-fold selectivity over 5-HT2B receptors. researchgate.netpsu.edu When considering binding affinities, the selectivity is also evident, with this compound exhibiting about 7.5-fold higher affinity for 5-HT2C over 5-HT2A and 11.6-fold higher affinity over 5-HT2B receptors based on Ki values. psu.edu Some reports indicate even higher selectivity ratios. researchgate.netnih.govwikipedia.orgtandfonline.com

This selectivity profile suggests that at therapeutic concentrations, this compound is less likely to activate 5-HT2A and 5-HT2B receptors compared to the 5-HT2C receptor, contributing to a more favorable safety profile compared to less selective serotonergic agents used historically for weight management. researchgate.netelsevier.estandfonline.com

Neurobiological Mechanisms of Action in Appetite Regulation

The anorexigenic effects of this compound are mediated through its action on specific neuronal populations within the hypothalamus, a brain region critical for regulating energy balance and appetite. wikipedia.orgdrugbank.comfrontiersin.orgtesisenred.net

Hypothalamic Arcuate Nucleus Pro-opiomelanocortin (POMC) Neuron Activation

A primary site of action for this compound in appetite regulation is the arcuate nucleus (ARH) of the hypothalamus. drugbank.comjneurosci.orgresearchgate.net The arcuate nucleus contains two main neuronal populations with opposing roles in appetite control: pro-opiomelanocortin (POMC) neurons and neuropeptide Y (NPY)/agouti-related peptide (AgRP) neurons. researchgate.netnih.govnih.gov POMC neurons are considered anorexigenic, meaning they reduce food intake, while NPY/AgRP neurons are orexigenic, increasing food intake. researchgate.netnih.govnih.gov

5-HT2C receptors are highly expressed on POMC neurons in the arcuate nucleus. frontiersin.orgjneurosci.orgresearchgate.net Activation of these 5-HT2C receptors by agonists like this compound leads to the excitation and increased activity of POMC neurons. jneurosci.orgresearchgate.net This activation is a key step in the pathway leading to reduced appetite and food intake. drugbank.comjneurosci.orgresearchgate.net Studies in rodents have demonstrated that this compound activates POMC neurons in the ARH, contributing to its hypophagic effects. jneurosci.orgnih.gov The activation of POMC neurons by 5-HT2C receptors appears to be mediated, at least in part, through transient receptor potential cation (TRPC) channels. jneurosci.orgresearchgate.net

Role of Alpha-Melanocyte-Stimulating Hormone (α-MSH) and Melanocortin-4 Receptors (MC4R)

The activation of POMC neurons in the arcuate nucleus results in the synthesis and release of pro-opiomelanocortin-derived peptides, including alpha-melanocyte-stimulating hormone (α-MSH). drugbank.comresearchgate.netnih.govnih.govnih.govbiorxiv.orgbu.edubioscientifica.com α-MSH acts as a key anorexigenic signal within the central nervous system. researchgate.netnih.govnih.gov

α-MSH exerts its effects by binding to and activating melanocortin-4 receptors (MC4Rs), which are primarily located on neurons in various brain regions involved in appetite regulation, including the paraventricular nucleus (PVN) of the hypothalamus. researchgate.netnih.govnih.govnih.govbiorxiv.orgbioscientifica.comucl.ac.uk The binding of α-MSH to MC4Rs in the PVN leads to a cascade of intracellular signaling events that ultimately result in decreased food intake and increased energy expenditure. researchgate.netnih.govnih.gov

Therefore, the neurobiological pathway by which this compound reduces appetite involves the selective activation of 5-HT2C receptors on POMC neurons in the arcuate nucleus, leading to the release of α-MSH. This α-MSH then activates MC4Rs in downstream areas like the paraventricular nucleus, culminating in a reduction in appetite and food consumption. drugbank.comresearchgate.netnih.govnih.govnih.govbiorxiv.orgbu.edubioscientifica.comucl.ac.uk

Table 2: Key Components of this compound's Neurobiological Mechanism

| Component | Location in Brain | Role in Appetite Regulation |

| 5-HT2C Receptor | Hypothalamic Arcuate Nucleus (primarily on POMC neurons) frontiersin.orgjneurosci.orgresearchgate.net | Activated by this compound to initiate anorexigenic signaling. drugbank.comjneurosci.orgresearchgate.net |

| POMC Neurons | Hypothalamic Arcuate Nucleus drugbank.comjneurosci.orgresearchgate.netresearchgate.netnih.govnih.gov | Synthesize and release α-MSH when activated. drugbank.comresearchgate.netnih.govnih.govnih.govbiorxiv.orgbu.edubioscientifica.com |

| Alpha-Melanocyte-Stimulating Hormone (α-MSH) | Released from POMC neurons drugbank.comresearchgate.netnih.govnih.govnih.govbiorxiv.orgbu.edubioscientifica.com | Endogenous agonist for MC4R. researchgate.netnih.govbiorxiv.org |

| Melanocortin-4 Receptor (MC4R) | Paraventricular Nucleus and other brain regions researchgate.netnih.govnih.govnih.govbiorxiv.orgbioscientifica.comucl.ac.uk | Activated by α-MSH to reduce food intake and increase energy expenditure. researchgate.netnih.govnih.gov |

Impact on Satiety Signaling and Food Intake Neurocircuitry

This compound exerts its effects on satiety and food intake primarily through the activation of 5-HT2C receptors located in key brain regions involved in appetite control, notably the hypothalamus and brainstem patsnap.comfrontiersin.orgresearchgate.net. The hypothalamus is a critical hub for integrating signals related to energy balance and desirous behaviors, including feeding tandfonline.comtandfonline.com.

Activation of 5-HT2C receptors by this compound in the arcuate nucleus (ARC) of the hypothalamus stimulates pro-opiomelanocortin (POMC) neurons frontiersin.orgresearchgate.nettandfonline.com. POMC neurons are considered anorexigenic, meaning they promote a decrease in food intake tandfonline.com. The peptide products of POMC, such as alpha-melanocyte-stimulating hormone (α-MSH), act on melanocortin 4 receptors (MC4Rs) in areas like the paraventricular nucleus of the hypothalamus (PVH), further promoting satiety and reducing appetite frontiersin.orgresearchgate.netnih.gov. Studies in rodents have shown that the food intake reduction induced by this compound requires a functional brain melanocortin system, specifically involving POMC signaling to MC4Rs nih.govbiorxiv.org.

Beyond the hypothalamus, this compound also influences brainstem neurocircuitry involved in food intake. Research indicates that this compound activates preproglucagon (PPG) expressing neurons in the nucleus of the solitary tract (NTS) nih.govbiorxiv.orgresearchgate.net. PPG neurons in the NTS are a primary source of glucagon-like peptide-1 (GLP-1) in the brain, and their activation is associated with decreased food intake nih.govbiorxiv.org. Studies have demonstrated that 5-HT2C receptors are widespread in PPG NTS neuron clusters, and the ablation of these neurons prevents the reduction of food intake by this compound, highlighting their functional significance in this compound's mechanism of action nih.govbiorxiv.org.

Furthermore, this compound has been shown to decrease the activity of brain regions associated with the emotional and salience-related responses to food cues, including the insula, amygdala, parietal, and visual cortices. This suggests that this compound may reduce the motivational drive to eat, particularly in response to highly palatable food researchgate.nettandfonline.com.

Research findings illustrating the impact of this compound on food intake in animal models are summarized in the table below:

| Study Model | This compound Dose | Observed Effect on Food Intake | Key Neurocircuitry Involved | Source |

| Mice | 7.5 mg/kg, i.p. | Significantly reduced 1 and 3 hour cumulative dark cycle food intake | Requires functional brain melanocortin system (POMC to MC4Rs), involves PPGNTS neurons nih.govbiorxiv.org. | nih.govbiorxiv.org |

| Rats | 3 mg/kg, i.p. | Enhanced 5-HT content in insular cortex, nucleus accumbens core, and ventral hypothalamus; effects on dopamine (B1211576) and noradrenaline also observed. | Central dopamine, serotonin, and noradrenaline systems nih.gov. | nih.gov |

Central Nervous System Penetration and Distribution Studies

This compound is designed to be centrally active and demonstrates penetration into the central nervous system. Studies in animals (mice, rats, and monkeys) have shown that this compound preferentially partitions into the brain fda.gov. Brain-to-plasma ratios for this compound have been reported to range from approximately 10-fold in male monkeys to 24-fold in male Sprague Dawley rats fda.gov.

In humans, this compound is distributed to the cerebrospinal fluid (CSF), and CSF levels have been used to predict brain levels fda.govnih.gov. This compound is approximately 70% bound to plasma proteins nih.govwikipedia.orgdrugbank.com. The distribution to the CNS is a critical factor in its ability to interact with 5-HT2C receptors located predominantly within the brain patsnap.comtandfonline.comwikipedia.org.

Data on brain and plasma concentrations from animal studies underscore the CNS penetration of this compound:

| Species | Brain:Plasma Ratio (approximate) | Source |

| Male Monkeys | 10x | fda.gov |

| Male Sprague Dawley Rats | 24x | fda.gov |

| Male Mice | 11.5 to 30 fold (brain/plasma) | fda.gov |

Downstream Cellular and Molecular Signaling Pathways

The activation of 5-HT2C receptors by this compound initiates a cascade of intracellular events that ultimately modulate neuronal activity and gene expression.

G-Protein Coupled Receptor Coupling and Effector Systems

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) patsnap.comfrontiersin.orgmdpi.com. Upon agonist binding, such as by this compound, the receptor undergoes a conformational change that triggers the dissociation of a heterotrimeric G protein patsnap.comfrontiersin.orgsci-hub.seresearchgate.net. The primary G protein subunit involved in 5-HT2C receptor signaling is Gαq/11 patsnap.comfrontiersin.orgmdpi.com.

The activation of Gαq/11 leads to the stimulation of phospholipase C (PLC) patsnap.comfrontiersin.orgmdpi.com. PLC is a key effector enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG) patsnap.comfrontiersin.org.

Intracellular Signaling Cascades Modulated by 5-HT2C Receptor Activation

The increase in IP3 levels following 5-HT2C receptor activation by this compound results in the release of calcium ions (Ca2+) from intracellular stores, primarily the endoplasmic reticulum patsnap.compsu.edu. Elevated intracellular Ca2+ concentrations can influence various cellular processes, including neurotransmitter release and enzyme activity patsnap.com.

Simultaneously, DAG, the other product of PLC activity, activates protein kinase C (PKC) patsnap.comfrontiersin.org. PKC is a family of serine/threonine kinases that phosphorylate a variety of target proteins, modulating their activity and participating in diverse cellular responses patsnap.com.

The activation of PKC can further lead to the activation of the extracellular regulated kinase (ERK) pathway frontiersin.org. The ERK pathway is a crucial signaling cascade involved in regulating cell growth, differentiation, and survival, and it can influence gene expression frontiersin.org.

In addition to the canonical Gq-PLC pathway, 5-HT2C receptors may also couple to other signaling pathways, including phospholipase A2 (PLA2), and potentially Gα13, contributing to the complexity of downstream signaling mdpi.comwikipedia.org. Furthermore, 5-HT2C receptor activation can also involve β-arrestin recruitment, which can mediate both receptor desensitization and initiate alternative signaling cascades independent of G-protein coupling sci-hub.seresearchgate.net. This compound has been described as a 'super-agonist' in terms of β-arrestin recruitment compared to serotonin itself sci-hub.se.

Gene Expression and Protein Regulation in Target Neurons

The intracellular signaling cascades activated by this compound through 5-HT2C receptors can ultimately influence gene expression and protein regulation in target neurons. Activation of the ERK pathway, downstream of PKC, can lead to the phosphorylation of transcription factors such as c-Fos frontiersin.org. Increased c-Fos expression is often used as a marker of neuronal activity and can indicate changes in gene transcription.

In POMC neurons, 5-HT2C receptor activation and the subsequent signaling cascades contribute to increased synthesis of POMC frontiersin.org. This increased gene expression and protein production of POMC is a key mechanism by which this compound promotes satiety signaling frontiersin.orgtandfonline.com. Conversely, overexpression of fully-edited 5-HT2C receptors, which can decrease signaling, has been shown to decrease POMC expression in the hypothalamus in mice frontiersin.org.

The RNA editing of the 5-HT2C receptor mRNA itself is a post-transcriptional process that affects receptor activity and can influence downstream signaling and potentially the regulation of target genes frontiersin.orgwikipedia.org. This editing process can result in different receptor isoforms with altered agonist binding affinity and signaling properties frontiersin.orgwikipedia.org.

While the direct impact of this compound on the expression of a wide range of genes has not been exhaustively detailed in the provided search results, the known downstream signaling pathways (e.g., ERK pathway) and the observed increase in POMC synthesis strongly suggest that this compound binding to 5-HT2C receptors modulates the expression of specific genes involved in appetite regulation and potentially other neuronal functions.

| Signaling Molecule/Pathway | Role in 5-HT2C Signaling | Downstream Effects Modulated by this compound | Source |

| Gαq/11 | G-protein subunit coupled to 5-HT2C receptor | Activates Phospholipase C | patsnap.comfrontiersin.orgmdpi.com |

| Phospholipase C (PLC) | Effector enzyme activated by Gαq/11 | Generates IP3 and DAG | patsnap.comfrontiersin.orgmdpi.com |

| Inositol Triphosphate (IP3) | Second messenger produced by PLC | Releases intracellular Ca2+ | patsnap.compsu.edu |

| Diacylglycerol (DAG) | Second messenger produced by PLC | Activates Protein Kinase C | patsnap.comfrontiersin.org |

| Protein Kinase C (PKC) | Activated by DAG | Phosphorylates target proteins, activates ERK pathway | patsnap.comfrontiersin.org |

| Extracellular Regulated Kinase (ERK) | Activated downstream of PKC | Phosphorylates transcription factors (e.g., c-Fos), influences gene expression | frontiersin.org |

| β-arrestin | Recruited upon agonist binding | Mediates receptor desensitization, potentially initiates alternative signaling | sci-hub.seresearchgate.net |

| c-Fos | Transcription factor | Increased expression indicates neuronal activity and potential changes in gene transcription | frontiersin.org |

| Pro-opiomelanocortin (POMC) | Precursor protein for anorexigenic peptides | Increased synthesis in hypothalamic neurons, leading to reduced food intake | frontiersin.orgtandfonline.com |

Preclinical Research on Lorcaserin

In Vitro Pharmacological Characterization

In vitro studies provided detailed insights into how lorcaserin interacts with biological targets at the cellular and molecular level.

Receptor Agonist Activity and Potency

This compound is characterized as a selective agonist of the human 5-HT2C receptor. Studies have shown that this compound binds to human 5-HT2C receptors with high affinity. For instance, one study reported a Ki value of 15 ± 1 nM for human 5-HT2C receptors. acs.orgnih.gov It acts as a full agonist at this receptor subtype in functional assays, such as the inositol (B14025) phosphate (B84403) accumulation assay. acs.orgnih.gov

Selectivity Assays and Off-Target Receptor Profiling

A key aspect of this compound's preclinical evaluation was determining its selectivity for the 5-HT2C receptor over other related receptors, particularly other 5-HT receptor subtypes like 5-HT2A and 5-HT2B. This was important due to the association of non-selective serotonergic drugs with serious side effects, such as cardiac valvulopathy linked to 5-HT2B receptor activation. fda.govtandfonline.comjci.org

Preclinical data demonstrated that this compound exhibits significant selectivity for the 5-HT2C receptor. In functional assays, it showed 18-fold selectivity over 5-HT2A receptors and 104-fold selectivity over 5-HT2B receptors. acs.orgnih.gov Binding affinity studies also supported this selectivity profile, with Ki values indicating lower affinity for 5-HT2A (112 nM) and 5-HT2B (174 nM) compared to 5-HT2C (15 nM). acs.org Further profiling against a panel of other G protein-coupled receptors and ion channels indicated high selectivity for human 5-HT2C over these targets as well. acs.orgnih.gov this compound did not significantly compete for binding to serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters in vitro. acs.orgnih.gov

| Receptor Subtype (Human) | Binding Affinity (Ki, nM) | Functional Selectivity (vs 5-HT2C) |

| 5-HT2C | 15 ± 1 | 1x |

| 5-HT2A | 112 | 18x |

| 5-HT2B | 174 | 104x |

| Other 5-HT receptors | High selectivity over | - |

| Other GPCRs/Ion Channels | High selectivity over | - |

While highly selective, at higher concentrations, this compound can interact with other receptors, including 5-HT2A. Agonism of the 5-HT2A receptor is considered an "antitarget" due to its association with hallucinogenic effects. wikipedia.org

Cellular Signaling Pathway Investigations

Activation of the 5-HT2C receptor by agonists like this compound is primarily coupled to Gq protein signaling pathways. drugbank.comjneurosci.org This coupling leads to the activation of phospholipase C-beta, resulting in the release of diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). drugbank.com These second messengers modulate downstream effectors, including influencing intracellular calcium levels. drugbank.com

In the context of appetite regulation, 5-HT2C receptors are predominantly located in the brain, particularly in the hypothalamus. drugbank.comwikipedia.org Activation of 5-HT2C receptors in the arcuate nucleus of the hypothalamus is thought to activate proopiomelanocortin (POMC) neurons. drugbank.comjneurosci.orgwikipedia.orgnih.govfrontiersin.org Activation of POMC neurons leads to the production of alpha-melanocyte stimulating hormone (α-MSH), which then acts on melanocortin 4 (MC4) receptors. drugbank.comnih.govfrontiersin.org This signaling cascade is believed to promote satiety and decrease food intake. drugbank.comwikipedia.orgnih.govfrontiersin.org Studies in mice have indicated that the anorectic effect of this compound requires POMC activity and functional MC4 receptor signaling. nih.govbiorxiv.orgucl.ac.uk The transient receptor potential canonical 5 (TRPC5) channel has also been implicated in mediating the anorectic effect of 5-HT and the effects of this compound on glucose and insulin (B600854) tolerance in mice, suggesting its involvement in the downstream signaling pathway. researchgate.net

Beyond the hypothalamic pathway, this compound has also been shown to activate brainstem GLP-1 neurons, which are necessary for its food intake suppressive effects in mice. biorxiv.orgucl.ac.uk This suggests that this compound's effects on feeding behavior involve multiple interconnected neural circuits.

In Vivo Animal Models of Metabolic Regulation

Animal models, particularly murine models, were extensively used to evaluate the in vivo effects of this compound on food intake, body weight, and metabolic parameters.

Murine Models of Obesity and Metabolic Dysfunction

Various murine models, including diet-induced obesity (DIO) mice and genetically modified models, have been utilized to study this compound's effects. DIO models, often using C57BL/6J mice fed a high-fat diet, are commonly used as they develop characteristics similar to human metabolic syndrome, including obesity, insulin resistance, hyperglycemia, and dyslipidemia. mdpi.comnih.govnih.gov

Studies in DIO rats and mice demonstrated that chronic daily treatment with this compound led to dose-dependent reductions in food intake and body weight gain. acs.orgnih.govnih.gov For example, in a 4-week study, rats on a high-fat diet treated with this compound showed reduced body weight gain compared to controls. acs.orgnih.gov Another study in DIO Sprague-Dawley rats over 28 days showed that this compound treatment significantly reduced percentage body weight gain and decreased fat mass. nih.gov

| Animal Model (Diet) | Treatment Duration | This compound Dose (Route) | Key Finding (Body Weight/Fat Mass) | Source |

| Sprague-Dawley Rats (HFD) | 4 weeks | Daily Dosing | Dose-dependent reduction in body weight gain. | acs.orgnih.gov |

| Sprague-Dawley Rats (DIO) | 28 days | 1-2 mg/kg SC b.i.d. | Dose-related reduction in percentage body weight gain; decreased fat mass. | nih.gov |

| C57BL/6J Mice (DIO) | Acute/Chronic | Various (e.g., 7.5 mg/kg i.p.) | Synergistic reductions in food intake and body weight (in combination). | nih.gov |

| C57BL/6J Mice (DIO T2D) | Acute | 5.0 and 10.0 mg/kg IP | Improved glucose and insulin tolerance. | researchgate.net |

Data Source: acs.orgnih.govnih.govnih.govresearchgate.net

Murine models of type 2 diabetes also suggested that this compound could improve glycemic control, sometimes even in the absence of significant reductions in food intake or body weight. nih.gov These improvements in glycemic parameters were found to require sufficient POMC activity and functional MC4 receptor signaling. nih.gov Studies in DIO mice specifically showed that acute administration of this compound improved glucose tolerance and insulin sensitivity. researchgate.net

Studies on Food Intake and Feeding Behavior

A primary focus of preclinical research was to evaluate this compound's impact on food intake and feeding behavior, consistent with its proposed mechanism of action via hypothalamic 5-HT2C receptors. Acute administration of this compound has been shown to reduce food intake in rats. nih.gov This effect was reversible by pretreatment with a 5-HT2C antagonist, supporting the notion that the effect is mediated through this receptor. fda.gov

Chronic daily treatment in rats maintained on a high-fat diet resulted in sustained dose-dependent reductions in food intake over the study period. acs.orgnih.gov These reductions in food intake contributed to the observed decreases in body weight gain. acs.orgnih.govnih.gov

Preclinical studies have also expanded to investigate this compound's effects on appetitive aspects of feeding behavior and models of binge eating. nih.govresearchgate.net In a rodent model of binge eating, this compound was shown to decrease binge intake. frontiersin.org This finding aligns with other studies indicating that 5-HT2C receptor agonists can inhibit palatable food intake in non-food-deprived rats. frontiersin.org

Analysis of Energy Balance Components (e.g., Energy Intake)

Preclinical studies have extensively evaluated the impact of this compound on food intake and body weight in rodents. Initial research focused on basic measures of food intake and body weight gain. researchgate.netnih.gov These studies have since expanded to include investigations into the appetitive aspects of feeding behavior and models of binge eating. researchgate.netresearchgate.netnih.gov

In acute studies, this compound has been shown to significantly inhibit cumulative food intake in Sprague-Dawley rats in a dose-dependent manner. nih.gov For instance, in one study, cumulative food intake over 22 hours was significantly reduced by various doses of this compound, with the most significant reduction observed within the first 2 hours. nih.gov

Chronic daily treatment with this compound in rats maintained on a high-fat diet resulted in dose-dependent reductions in food intake and body weight gain over a four-week study period. acs.org The reduction in body weight was attributed to a significant decrease in fat mass, rather than fat-free mass. nih.gov Upon discontinuation of treatment, body weight returned to levels comparable to vehicle-treated animals. nih.govacs.org

This compound has also demonstrated the ability to reduce binge eating in preclinical models. researchgate.netfrontiersin.org Studies in male Sprague-Dawley rats showed that this compound decreased binge intake of high-fat food. frontiersin.org This effect is consistent with findings from studies using other selective 5-HT2C receptor agonists. frontiersin.org

Investigations of Glucose Homeostasis and Insulin Sensitivity in Rodent Models

Preclinical studies have indicated that this compound can improve glycemic control in rodent models of type 2 diabetes, even in the absence of significant reductions in food intake or body weight. researchgate.netnih.govresearchgate.net

In mouse models of diet-induced obesity and genetic type 2 diabetes, this compound dose-dependently improved glycemic control. nih.govresearchgate.net Hyperinsulinemic-euglycemic clamp studies in these models revealed that this compound reduced hepatic glucose production, increased glucose disposal, and improved insulin sensitivity. researchgate.netnih.gov These effects suggest a direct action of this compound within the brain that influences glucose regulation, potentially offering a novel mechanism for treating type 2 diabetes. researchgate.netnih.gov This glucoregulatory effect appears to be mediated by brain pro-opiomelanocortin (POMC) peptides and requires functional melanocortin 4 receptors (MC4R) on cholinergic preganglionic neurons, indicating a divergence in the neurocircuitry controlling glycemic and anorectic effects. nih.govresearchgate.net

Comparative Studies with Other Pharmacological Agents in Preclinical Settings

Preclinical comparisons of this compound with other pharmacological agents for weight management have been conducted. A comparative study in mice assessed the effects of this compound and phentermine on food intake, body weight, and visceral fat. japer.in While both drugs reduced body weight and food consumption, phentermine showed a more significant initial drop in these parameters over a shorter period compared to this compound. japer.in However, the study suggested that this compound might offer better maintained results and potentially fewer adverse effects in the long term. japer.in The combination of phentermine and this compound has also been explored in pilot studies, suggesting potential for greater weight loss than this compound alone. researchgate.net

Preclinical studies have also compared this compound's selectivity for serotonin receptors (5-HT2C, 5-HT2A, and 5-HT2B) with other agents. This compound demonstrated higher binding affinity and selectivity for the 5-HT2C receptor compared to 5-HT2A and 5-HT2B receptors, which is considered advantageous given the association of 5-HT2B receptor activation with cardiovascular toxicity. nih.govfda.govfda.gov

Preclinical Toxicology and Safety Assessments

Comprehensive preclinical toxicology and safety assessments were conducted for this compound, including long-term carcinogenicity studies, genotoxicity evaluations, and reproductive and developmental toxicology assessments. fda.govfda.govpremierconsulting.comresearchgate.net

Long-Term Carcinogenicity Studies in Rodents

Two-year carcinogenicity studies were conducted in both mice and rats to assess the potential of this compound to cause cancer. fda.govfda.gov

In CD-1 mice, this compound was administered at doses up to 50 mg/kg/day. These studies did not show treatment-related increases in the incidence of any tumor at exposures up to 8 times (males) and 4 times (females) the daily human clinical dose based on plasma exposure. fda.govfda.gov

In Sprague-Dawley rats, this compound was administered at doses of 10, 30, and 100 mg/kg/day. fda.govfda.gov In female rats, there was a significant increase in the incidence of mammary tumors (fibroadenoma and/or adenocarcinoma) at all dose levels, with no safety margin relative to the clinical dose for mammary fibroadenoma. fda.govfda.gov Mammary adenocarcinoma incidence was also increased at 100 mg/kg, associated with high plasma exposures. fda.gov In male rats, this compound significantly increased the incidence of mammary tumors (fibroadenoma and/or adenocarcinoma) at the mid and high doses, and brain tumors (astrocytoma) at the high dose. fda.gov Liver adenoma and thyroid follicular cell adenoma were also increased at higher exposures in male rats, but these were considered secondary to liver enzyme induction and not relevant to humans. fda.gov

Mechanistic studies investigating the potential role of prolactin in the observed mammary tumors in rats were conducted but failed to persuasively demonstrate it as the intermediary hormone. fda.gov Further studies using advanced sequencing techniques (CarcSeq) in this compound-treated rats revealed dose-responsive increases in Pik3ca H1047R mutations in mammary DNA. nih.govfda.govnih.gov These findings suggest that this compound may promote the outgrowth of spontaneously occurring Pik3ca H1047R mutant clones, contributing to mammary carcinogenesis in rats. nih.govfda.govnih.gov

Genotoxicity and Mutagenicity Evaluations

A standard battery of in vitro and in vivo genotoxicity tests was conducted for this compound. fda.govfda.gov

This compound was evaluated for mutagenic potential using the Ames assay in various Salmonella strains and E. coli, both with and without metabolic activation (S9 mix). This compound was not found to be mutagenic in the Ames test. fda.govfda.gov

In an in vitro chromosome aberration assay using Chinese hamster ovary cells, this compound was not clastogenic. fda.gov Furthermore, an in vivo micronucleus assay in rat bone marrow indicated that this compound was not genotoxic. fda.gov These results collectively classified this compound as a non-genotoxic carcinogen in rats. fda.govfda.govnih.gov

Studies on nitrosamine (B1359907) drug substance-related impurities (NDSRIs) have shown that N-nitroso-lorcaserin, a potential impurity, induced concentration-dependent increases in micronuclei and was mutagenic in human TK6 cells in the presence of metabolic activation. nih.gov However, analyses of this compound dosing solutions in carcinogenicity studies did not detect N-nitroso-lorcaserin, supporting the classification of this compound itself as non-genotoxic. nih.govfda.govnih.gov

Reproductive and Developmental Toxicology Assessments

Reproductive and developmental toxicology studies were conducted in rats and rabbits to assess the potential effects of this compound on fertility, embryonic and fetal development, and pre- and post-natal development. fda.govpremierconsulting.comfederalregister.gov

Preclinical Cardiovascular Safety Studies

Preclinical studies were conducted to evaluate the potential cardiovascular effects of this compound, particularly given the history of cardiovascular toxicity associated with less selective serotoninergic agents. researchgate.netjneurosci.orgresearchgate.nettandfonline.com this compound was designed to selectively activate the 5-HT2C receptor with minimal activity at 5-HT2A and 5-HT2B receptors, as stimulation of 5-HT2B receptors has been linked to cardiovascular toxicity, including cardiac valvulopathy. researchgate.netfda.govresearchgate.nettandfonline.com

In a cardiovascular safety study, single oral doses of this compound up to 100 mg/kg in monkeys did not show effects on cardiovascular parameters such as mean arterial pressure (MAP), heart rate (HR), ECG, and QT interval over a 20-hour period post-dosing. fda.gov In isolated canine Purkinje fibers, this compound at a concentration of 30 µM significantly prolonged the action potential duration at 90% repolarization (APD90). fda.gov

Studies in diet-induced obese rats treated with this compound for 28 days also included assessments of cardiac function. nih.gov

Preclinical data suggested a reduced concern for cardiac valvulopathy due to this compound's greater selectivity for 5-HT2C receptors over 5-HT2A and 5-HT2B receptors. fda.gov

Neurobehavioral Toxicity Assessments in Animal Models

Neurobehavioral toxicity assessments in animal models have been conducted to understand the potential central nervous system effects of this compound. researchgate.netnih.govscdi-montpellier.frfda.gov this compound's mechanism of action involves the activation of 5-HT2C receptors, which are densely located in areas of the brain controlling appetite, and activation of these receptors in animal models has been shown to reduce caloric intake and decrease body weight. fda.gov

Studies in rats and monkeys did not identify major adverse neurological effects considered clinically prohibitive. fda.gov The most likely adverse neurological effect predicted from these studies was somnolence or lethargy, particularly early after the initiation of dosing. fda.gov

In vivo animal studies have demonstrated that behaviors consistent with 5-HT2A receptor agonism were observed only at doses more than 10-fold higher than those that induced behaviors typical of 5-HT2C receptor activation. researchgate.netfda.gov This selectivity for 5-HT2C over 5-HT2A receptors is considered a potential advantage, as stimulation of 5-HT2A receptors has been associated with hallucinogenic activity. researchgate.netfda.gov

In a study assessing the effect of peripherally administered this compound on different rat brain regions, this compound moderately inhibited a subpopulation of dopaminergic neurons in the ventral tegmental area at doses of 5-640 µg/kg intravenously but had no effect on the substantia nigra pars compacta or the extracellular levels of dopamine in the nucleus accumbens and striatum at doses up to 3 mg/kg intraperitoneally. researchgate.net This differentiates this compound from drugs of abuse. researchgate.net

Preclinical studies have also shown that this compound alters behaviors related to drug use and addiction in rodents and non-human primates. researchgate.netnih.govscdi-montpellier.fr Additionally, potential clinically-relevant effects of this compound have been reported in animal models of pain and seizure-like activity. researchgate.netnih.govscdi-montpellier.fr For instance, this compound has shown antiseizure activity in the GAERS absence seizure model in rats and in mutant zebrafish models of Dravet syndrome. researchgate.netresearchgate.netfrontiersin.org However, it was inactive in classical acute seizure tests such as maximal electroshock and subcutaneous pentylenetetrazole in mice and rats, and the 6-Hz stimulation model in mice. researchgate.netresearchgate.net

Studies have also explored the effects of this compound in models of cognitive function. The combined exposure to betahistine (B147258) and this compound has been shown to enhance cognitive functions in multiple maze models in rats with obesity-induced cognitive challenges. mdpi.com

| Animal Model | Study Type | Key Neurobehavioral Finding | Source |

| Rats, Monkeys | Neurobehavioral toxicity assessments | No major adverse neurological effects; potential somnolence/lethargy. | fda.gov |

| Rats | 5-HT receptor activation studies | 5-HT2A-related behaviors seen only at >10x doses inducing 5-HT2C effects. | researchgate.netfda.gov |

| Rats | Dopaminergic neuron effects | Moderately inhibited VTA dopaminergic neurons; no effect on SNc or striatal/NAc dopamine. | researchgate.net |

| Rodents, Non-human primates | Drug use and addiction models | Altered behaviors related to drug use and addiction. | researchgate.netnih.govscdi-montpellier.fr |

| Rats (GAERS model) | Seizure models (Absence seizures) | Suppressed seizures dose-dependently. | researchgate.netresearchgate.net |

| Mutant zebrafish | Seizure models (Dravet syndrome) | Decreased seizure-like activity. | researchgate.netresearchgate.netfrontiersin.org |

| Mice, Rats | Classical acute seizure tests | Inactive (maximal electroshock, s.c. pentylenetetrazole, 6-Hz stimulation). | researchgate.netresearchgate.net |

| Rats (Obesity-induced) | Cognitive function (Maze models) | Combined with betahistine, enhanced cognitive function. | mdpi.com |

Clinical Efficacy Research of Lorcaserin

Randomized Controlled Clinical Trials for Weight Management

The efficacy of lorcaserin for weight management was primarily assessed in large-scale randomized controlled trials, including the BLOOM, BLOSSOM, and BLOOM-DM studies. oup.comsochob.cleisai.comclinicaltrialsarena.comfirstwordpharma.com These trials enrolled thousands of obese or overweight adults, with or without weight-related comorbid conditions, including type 2 diabetes mellitus in the BLOOM-DM study. oup.comeisai.comclinicaltrialsarena.comfirstwordpharma.comtandfonline.comoup.comnih.govnih.gov

Phase III Trial Designs and Methodologies (e.g., BLOOM, BLOSSOM, BLOOM-DM)

The BLOOM (Behavioral Modification and this compound for Overweight and Obesity Management) trial was a 2-year study involving 3,182 obese or overweight patients. sochob.clclinicaltrialsarena.comfirstwordpharma.comeisai.com The BLOSSOM (Behavioral Modification and this compound Second Study for Obesity Management) trial was a 1-year study that enrolled 4,008 patients with similar inclusion criteria to BLOOM. oup.comclinicaltrialsarena.comfirstwordpharma.comoup.comnih.govfiercebiotech.com The BLOOM-DM (Behavioral Modification and this compound for Overweight and Obesity Management in Diabetes Mellitus) trial specifically evaluated 604 obese and overweight patients with type 2 diabetes over a 1-year period. eisai.comclinicaltrialsarena.comfirstwordpharma.comtandfonline.comnih.govfiercebiotech.comdovepress.commejfm.com All three trials included a standardized program of diet and exercise counseling for all participants. oup.comsochob.clfirstwordpharma.comtandfonline.comoup.comnih.govnih.govresearchgate.net Patients in these trials were randomized to receive either this compound or placebo. oup.comsochob.clfirstwordpharma.comtandfonline.comoup.comnih.govnih.goveisai.comresearchgate.net

Primary Efficacy Endpoints: Proportions of Responders (e.g., ≥5%, ≥10% Body Weight Reduction)

A key measure of efficacy in these trials was the proportion of patients achieving a significant reduction in body weight. The primary efficacy endpoints typically included the proportion of patients who lost at least 5% and at least 10% of their baseline body weight at 1 year. oup.comeisai.comclinicaltrialsarena.comtandfonline.comoup.comnih.govnih.govfiercebiotech.comfiercebiotech.com

In the BLOOM trial, 47.5% of patients in the this compound group achieved at least 5% body weight loss at 1 year, compared to 20.3% in the placebo group (P<0.001). sochob.cltandfonline.comeisai.comresearchgate.net Similarly, 22.6% of patients in the this compound group achieved at least 10% weight loss, versus 7.7% in the placebo group (P<0.001). sochob.cltandfonline.comeisai.com

The BLOSSOM trial showed comparable results, with 47.2% of patients receiving this compound 10 mg BID achieving at least 5% weight loss and 22.6% achieving at least 10% weight loss at 1 year, compared to 25.0% and 9.7% in the placebo group, respectively (P < 0.001 for both comparisons). oup.comnih.gov

In the BLOOM-DM trial, which included patients with type 2 diabetes, 37.5% of patients treated with this compound 10 mg BID achieved at least 5% weight loss at Week 52, compared to 16.1% of patients taking placebo (P < 0.0001). eisai.comnih.govfiercebiotech.com Additionally, 16.3% of the this compound 10 mg BID group achieved at least 10% weight loss, versus 4.4% in the placebo group. eisai.comfiercebiotech.com

Here is a summary of the proportion of responders at Week 52 (1 year) in the key Phase III trials:

| Trial | Treatment Group | % Patients with ≥5% Weight Loss | % Patients with ≥10% Weight Loss |

| BLOOM | This compound 10 mg BID | 47.5% sochob.cltandfonline.comeisai.comresearchgate.net | 22.6% sochob.cltandfonline.comeisai.com |

| Placebo | 20.3% sochob.cltandfonline.comeisai.comresearchgate.net | 7.7% sochob.cltandfonline.comeisai.com | |

| BLOSSOM | This compound 10 mg BID | 47.2% oup.comnih.gov | 22.6% oup.comnih.gov |

| Placecaserin 10 mg QD | 40.2% oup.comnih.govmejfm.com | 17.4% oup.comnih.gov | |

| Placebo | 25.0% oup.comnih.govmejfm.com | 9.7% oup.comnih.gov | |

| BLOOM-DM | This compound 10 mg BID | 37.5% eisai.comnih.govfiercebiotech.comfda.govnih.gov | 16.3% eisai.comfiercebiotech.com |

| This compound 10 mg QD | 44.7% nih.gov | Not specified in source | |

| Placebo | 16.1% eisai.comnih.govfiercebiotech.comfda.govnih.gov | 4.4% eisai.comfiercebiotech.com |

Mean Body Weight Change from Baseline

Beyond the proportion of responders, the mean change in body weight from baseline was another primary efficacy endpoint in the Phase III trials. oup.comeisai.comclinicaltrialsarena.comtandfonline.comoup.comnih.govnih.govfiercebiotech.com

In the BLOOM trial, the average weight loss with this compound 10 mg BID was 5.8 ± 0.2 kg (5.81 ± 0.16% of baseline body weight) at 1 year, compared to 2.2 ± 0.1 kg (2.16 ± 0.14%) with placebo (P<0.001). sochob.cltandfonline.comresearchgate.net

The BLOSSOM trial reported least squares mean weight loss at 1 year of 5.8% with this compound 10 mg BID and 4.7% with this compound 10 mg QD, compared to 2.8% with placebo (P < 0.001 vs. This compound BID). oup.comnih.gov

For patients with type 2 diabetes in the BLOOM-DM trial, the mean weight loss at Week 52 was 4.5% (4.7 kg) with this compound 10 mg BID, compared to 1.5% (1.6 kg) with placebo. eisai.comfiercebiotech.com The least square mean weight change was -4.5 ± 0.35% with this compound BID and -5.0 ± 0.5% with this compound QD vs. -1.5 ± 0.36% with placebo (P < 0.001 for each). nih.gov

Here is a summary of the mean body weight change from baseline at Week 52 (1 year):

| Trial | Treatment Group | Mean Weight Loss (%) | Mean Weight Loss (kg) |

| BLOOM | This compound 10 mg BID | 5.8% sochob.clresearchgate.net | 5.8 kg sochob.cltandfonline.comeisai.comresearchgate.net |

| Placebo | 2.2% sochob.clresearchgate.net | 2.2 kg sochob.cltandfonline.comeisai.comresearchgate.net | |

| BLOSSOM | This compound 10 mg BID | 5.8% oup.comnih.gov | Not specified |

| This compound 10 mg QD | 4.7% oup.comnih.gov | Not specified | |

| Placebo | 2.8% oup.comnih.gov | Not specified | |

| BLOOM-DM | This compound 10 mg BID | 4.5% eisai.comnih.govfiercebiotech.com | 4.7 kg eisai.comfiercebiotech.com |

| This compound 10 mg QD | 5.0% nih.gov | Not specified | |

| Placebo | 1.5% eisai.comnih.govfiercebiotech.com | 1.6 kg eisai.comfiercebiotech.com |

Weight Loss Maintenance Over Extended Durations (e.g., Year 2 Data)

The BLOOM trial was designed to assess weight loss maintenance over a 2-year period. sochob.cltandfonline.comeisai.comresearchgate.net At the end of Year 1, patients receiving this compound were re-randomized to continue on this compound or switch to placebo for the second year, while those initially on placebo continued on placebo. tandfonline.comeisai.comresearchgate.netoup.com

Among patients who received this compound during Year 1 and achieved at least 5% weight loss, a greater proportion maintained that weight loss in Year 2 if they continued to receive this compound (67.9%) compared to those who were switched to placebo (50.3%, P<0.001). sochob.cltandfonline.comresearchgate.netoup.com This indicates that continued treatment with this compound was associated with improved maintenance of the weight loss achieved in the first year. sochob.cleisai.comresearchgate.net

Impact on Cardiometabolic Parameters

In addition to weight loss, the clinical trials evaluated the impact of this compound on various cardiometabolic parameters, particularly in the BLOOM-DM study which focused on patients with type 2 diabetes. eisai.comclinicaltrialsarena.comfirstwordpharma.comnih.govfiercebiotech.comdovepress.commejfm.comwvu.edu

Glycemic Control Markers (e.g., HbA1c, Fasting Glucose, Insulin (B600854) Levels)

The BLOOM-DM trial assessed the effects of this compound on glycemic control markers in patients with type 2 diabetes. eisai.comnih.govfiercebiotech.comdovepress.comwvu.eduqu.edu.qa

At Week 52, patients treated with this compound 10 mg BID showed statistically significant improvements in HbA1c and fasting glucose compared to placebo. eisai.comfiercebiotech.com this compound 10 mg BID patients achieved a 0.9% reduction in HbA1c, compared to a 0.4% reduction for the placebo group (P < 0.0001). eisai.comqu.edu.qanih.gov Fasting glucose decreased by 27.4 ± 2.5 mg/dL with this compound 10 mg BID, compared to a decrease of 11.9 ± 2.5 mg/dL with placebo (P < 0.001). nih.govqu.edu.qanih.gov this compound 10 mg QD also showed significant reductions in HbA1c and fasting glucose compared to placebo. nih.govqu.edu.qa

The proportion of patients in BLOOM-DM who achieved HbA1c ≤7% at Week 52 was significantly greater in the this compound BID group (50.4%) and the this compound QD group (52.2%) than in the placebo group (26.3%). qu.edu.qa

Changes in fasting insulin levels with this compound treatment relative to placebo were not statistically significant at Week 52 in the BLOOM-DM trial. eisai.com However, insulin resistance, as calculated by HOMA-IR, was reduced significantly more in the this compound BID group than in the placebo group. qu.edu.qa

A post hoc analysis of the BLOOM-DM study suggested that the glucose-lowering effect of this compound in patients with type 2 diabetes may occur independently of weight loss. nih.gov Less than 50% of the improvement in fasting plasma glucose and HbA1c was attributable to weight loss according to a mediation analysis across Phase III trials. nih.govresearchgate.net

Here is a summary of the impact on glycemic control markers at Week 52 (1 year) in the BLOOM-DM trial:

| Parameter | Treatment Group | Change from Baseline | P-value (vs. Placebo) |

| HbA1c (%) | This compound 10 mg BID | -0.9% eisai.comqu.edu.qanih.gov | < 0.0001 eisai.comqu.edu.qa |

| This compound 10 mg QD | -1.0% nih.govqu.edu.qa | < 0.001 nih.govqu.edu.qa | |

| Placebo | -0.4% eisai.comqu.edu.qanih.gov | - | |

| Fasting Glucose | This compound 10 mg BID | -27.4 mg/dL nih.govqu.edu.qanih.gov | < 0.001 nih.govqu.edu.qa |

| This compound 10 mg QD | -28.4 mg/dL nih.govqu.edu.qa | < 0.001 nih.govqu.edu.qa | |

| Placebo | -11.9 mg/dL nih.govqu.edu.qanih.gov | - | |

| Fasting Insulin | This compound 10 mg BID | Not statistically significant vs. placebo eisai.com | Not statistically significant eisai.com |

| Placebo | - | - | |

| HOMA-IR | This compound 10 mg BID | Reduced significantly more than placebo qu.edu.qa | Significant qu.edu.qa |

| Placebo | - | - |

Lipid Profile Alterations

Clinical trials have assessed the effects of this compound on lipid parameters, including total cholesterol, LDL-cholesterol (LDL-C), HDL-cholesterol (HDL-C), and triglycerides. In some studies, this compound treatment demonstrated favorable changes in lipid profiles. A meta-analysis of one-year randomized controlled trials indicated that this compound decreased total cholesterol, LDL-C, and triglycerides compared to placebo. researchgate.net However, this meta-analysis did not find a statistically significant effect on HDL-C levels. researchgate.net

In the BLOSSOM trial, changes in HDL cholesterol, ApoB, and body fat content were dose-dependent with this compound. oup.com Effects on other lipid parameters were not strictly dose-dependent in this study. oup.com A pooled analysis of the BLOOM and BLOSSOM trials also reported statistically significant improvements in lipid parameters in the this compound group compared with placebo. nih.gov Conversely, the BLOOM-DM trial, which focused on patients with Type 2 Diabetes, did not find statistically significant changes with this compound treatment relative to placebo for triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol at Week 52. eisai.com

A six-month study in obese participants without Type 2 Diabetes found that this compound treatment significantly decreased total LDL and small LDL particles, while significantly increasing total HDL. nih.gov This study also observed a significant reduction in VLDL and chylomicron particles. escholarship.org

Below is a summary of observed lipid profile alterations with this compound:

| Lipid Parameter | Observed Change with this compound (vs. Placebo) | Statistical Significance | Source(s) |

| Total Cholesterol | Decreased | Significant | researchgate.net, nih.gov |

| LDL-C | Decreased | Significant | researchgate.net, nih.gov, nih.gov |

| HDL-C | Increased | Significant (in one study) | nih.gov |

| HDL-C | Not statistically affected | Not significant | researchgate.net, eisai.com, oup.com |

| Triglycerides | Decreased | Significant | researchgate.net, nih.gov |

| Triglycerides | Not statistically affected | Not significant | eisai.com |

| Small LDL Particles | Decreased | Significant | nih.gov |

| VLDL and Chylomicron Particles | Reduced | Significant | escholarship.org |

Blood Pressure Modulations (Systolic and Diastolic)

This compound has also been evaluated for its effects on blood pressure. Several clinical trials have reported reductions in both systolic and diastolic blood pressure with this compound treatment compared to placebo. oup.com, fda.gov, researchgate.net, eisai.com, nih.gov, sochob.cl, oup.com

In the BLOSSOM trial, independent predictors of cardiovascular risk, including blood pressure (in the per-protocol population), decreased significantly with this compound treatment. oup.com A meta-analysis of one-year trials also indicated that this compound decreased blood pressure compared to placebo. researchgate.net The pooled analysis of the BLOOM and BLOSSOM trials showed statistically significant improvements in vital signs, including blood pressure, in the this compound group. nih.gov

The BLOOM-DM trial in patients with Type 2 Diabetes showed numerically favorable, though not statistically significant, mean changes from baseline to Week 52 in systolic and diastolic blood pressure in the this compound 10 mg BID group compared with the placebo group. eisai.com

A pilot study combining low-level laser therapy and this compound also noted significant reductions in waist circumference, but the abstract does not detail blood pressure changes. d-nb.info Another study investigating this compound for cocaine use disorder did not find a significant main effect of this compound dose on systolic or diastolic blood pressure in that specific population. frontiersin.org

Below is a summary of observed blood pressure modulations with this compound:

| Blood Pressure Parameter | Observed Change with this compound (vs. Placebo) | Statistical Significance | Source(s) |

| Systolic Blood Pressure | Decreased | Significant | oup.com, researchgate.net, sochob.cl, nih.gov |

| Diastolic Blood Pressure | Decreased | Significant | oup.com, researchgate.net, sochob.cl, nih.gov |

Waist Circumference and Body Composition Changes

Reductions in waist circumference and improvements in body composition have been observed in clinical trials of this compound. Waist circumference is a key indicator of central adiposity and a component of metabolic syndrome. tandfonline.com

In the BLOSSOM trial, decreases in waist circumference and body fat content were dose-dependent with this compound. oup.com The pooled analysis of the BLOOM and BLOSSOM trials showed that waist circumference and BMI decreased to a significantly greater extent in the this compound groups compared with placebo. oup.com, nih.gov At week 52, waist and hip circumference were significantly decreased with this compound compared with placebo. nih.gov

A six-month clinical trial in obese participants demonstrated that this compound treatment significantly reduced fat mass, including total body and trunk fat mass, without significantly changing body and trunk lean mass. nih.gov, escholarship.org Patients treated with this compound also exhibited a significantly greater percentage reduction in waist circumference than placebo. escholarship.org A pilot study also noted significant reductions in waist circumference in groups receiving this compound. d-nb.info

Below is a summary of observed waist circumference and body composition changes with this compound:

| Parameter | Observed Change with this compound (vs. Placebo) | Statistical Significance | Source(s) |

| Waist Circumference | Decreased | Significant | oup.com, researchgate.net, d-nb.info, oup.com, nih.gov, escholarship.org |

| Body Fat Content | Decreased | Significant | oup.com, escholarship.org |

| Lean Mass | No significant change | Not significant | nih.gov, escholarship.org |

| BMI | Decreased | Significant | researchgate.net, oup.com, nih.gov |

Fatty Liver Index Improvement

Limited data suggest that this compound may have a positive impact on the fatty liver index (FLI), a marker of hepatic steatosis. researchgate.net, sochob.cl

A six-month randomized, placebo-controlled study in 48 obese patients without Type 2 Diabetes demonstrated that this compound improved the fatty liver index. researchgate.net, nih.gov, sochob.cl, jebms.org, e-dmj.org Notably, this benefit was observed to be independent of weight loss in some analyses. researchgate.net, sochob.cl The reduction in FLI remained significant even after adjusting for changes in fat mass, waist circumference, and BMI, suggesting a potential direct effect on the liver. escholarship.org

Below is a summary of observed fatty liver index improvement with this compound:

| Parameter | Observed Change with this compound (vs. Placebo) | Statistical Significance | Source(s) |

| Fatty Liver Index | Improved (Decreased) | Significant | researchgate.net, nih.gov, sochob.cl, jebms.org, e-dmj.org, escholarship.org |

Subgroup Analyses of Efficacy

Clinical trials have also investigated the efficacy of this compound in specific patient populations, particularly those with metabolic comorbidities.

Efficacy in Patients with Type 2 Diabetes Mellitus

This compound has been studied in obese and overweight patients with Type 2 Diabetes Mellitus (T2DM). The BLOOM-DM study specifically evaluated the efficacy and safety of this compound in this population. fda.gov, eisai.com, nih.gov

In the BLOOM-DM trial, this compound 10 mg BID resulted in statistically significant weight loss compared to placebo at Week 52. fda.gov, eisai.com, nih.gov, fiercebiotech.com Patients treated with this compound 10 mg BID achieved a mean weight loss of 4.5% (4.7 kg), compared to 1.5% (1.6 kg) for placebo. eisai.com, fiercebiotech.com A significantly higher percentage of patients in the this compound group achieved at least 5% and 10% weight loss compared to placebo. eisai.com, fiercebiotech.com, nih.gov

Beyond weight loss, this compound also demonstrated improvements in glycemic control in patients with T2DM. fda.gov, eisai.com, nih.gov, nih.gov, elsevier.es In the BLOOM-DM trial, this compound 10 mg BID patients achieved a 0.9% reduction in HbA1c, compared to a 0.4% reduction for the placebo group, a statistically significant difference. eisai.com, fiercebiotech.com Fasting glucose levels also decreased significantly with this compound. eisai.com, nih.gov, fiercebiotech.com The CAMELLIA-TIMI 61 study, a large cardiovascular outcomes trial, also assessed glycemic parameters in patients with T2DM at baseline, finding that this compound led to a 0.33% lower HbA1c after one year compared with placebo. acc.org In patients with a baseline HbA1c greater than 8%, this compound resulted in a net reduction of 0.5% at 1 year. eisai.com

This compound treatment in patients with T2DM also reduced the risk of diabetic microvascular complications, including persistent microalbuminuria, diabetic retinopathy, or diabetic neuropathy, by 21%. acc.org

Below is a summary of key efficacy findings in patients with Type 2 Diabetes Mellitus:

| Parameter | Observed Change with this compound 10 mg BID (vs. Placebo) | Statistical Significance | Source(s) |

| Mean Weight Loss | -4.5% (-4.7 kg) vs. -1.5% (-1.6 kg) | Significant (p < 0.0001) | eisai.com, fiercebiotech.com |

| % Patients achieving ≥5% weight loss | 37.5% vs. 16.1% | Significant (p < 0.0001) | eisai.com, fiercebiotech.com, nih.gov |

| % Patients achieving ≥10% weight loss | 16.3% vs. 4.4% | Significant (p < 0.001) | eisai.com, fiercebiotech.com, nih.gov |

| HbA1c Change | -0.9% vs. -0.4% | Significant (p < 0.0001) | eisai.com, fiercebiotech.com |

| Fasting Glucose Change | Decreased | Significant | eisai.com, nih.gov, fiercebiotech.com |

| Risk of Microvascular Complications | Reduced by 21% | Significant (p = 0.0015) | acc.org |

Efficacy in Patients with Pre-diabetes

The efficacy of this compound has also been investigated in individuals with pre-diabetes. A post-hoc analysis of pooled data from the BLOOM and BLOSSOM studies evaluated the impact of this compound on the progression from pre-diabetes to Type 2 Diabetes and the reversion to euglycemia in obese/overweight subjects with pre-diabetes at baseline. sochob.cl, nih.gov, nih.gov, tandfonline.com

At Week 52, in the subpopulation with pre-diabetes, nearly twice as many this compound-treated subjects achieved ≥5% weight loss compared to placebo. tandfonline.com A significantly lower percentage of this compound-treated subjects progressed to T2DM based on HbA1c (3.2% with this compound vs. 5.0% with placebo). tandfonline.com The CAMELLIA-TIMI 61 study also showed that among individuals with pre-diabetes, this compound lowered the risk of developing diabetes by 19%. acc.org, eisai.com

Furthermore, a significantly greater proportion of this compound-treated subjects compared to placebo reverted to euglycemia based on both HbA1c and fasting plasma glucose (FPG). tandfonline.com Based on HbA1c, 40% of the this compound group reverted to euglycemia compared to 29.5% in the placebo group. tandfonline.com

Below is a summary of key efficacy findings in patients with Pre-diabetes:

| Parameter | Observed Outcome with this compound (vs. Placebo) | Statistical Significance | Source(s) |

| % Patients achieving ≥5% weight loss | Nearly twice as many | Significant (p < 0.001) | tandfonline.com |

| Progression to Type 2 Diabetes (based on HbA1c) | Lower percentage (3.2% vs. 5.0%) | Significant (p = 0.032) | tandfonline.com |

| Risk of Incident Diabetes | Reduced by 19% | Significant (p = 0.038) | acc.org, eisai.com |

| Reversion to Euglycemia (based on HbA1c) | Greater proportion (40% vs. 29.5%) | Significant (p < 0.001) | tandfonline.com |

| Reversion to Euglycemia (based on FPG) | Greater proportion (52.4% vs. 46.5%) | Significant (p = 0.047) | tandfonline.com |

Efficacy in Patients with Established Cardiovascular Disease

The Cardiovascular and Metabolic Effects of this compound in Overweight and Obese Patients–Thrombolysis in Myocardial Infarction 61 (CAMELLIA-TIMI 61) trial was a large-scale, randomized, double-blind, placebo-controlled study specifically designed to assess the long-term cardiovascular safety and metabolic efficacy of this compound in overweight or obese patients with established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors. pace-cme.orgnih.gov